![molecular formula C10H16S B13616750 (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol CAS No. 61758-22-3](/img/structure/B13616750.png)
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol is a bicyclic compound featuring a thiol group. This compound is derived from the bicyclic structure of myrtenol, a naturally occurring monoterpene. The presence of the thiol group imparts unique chemical properties, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol typically involves the reaction of myrtenol with thiol-containing reagents. One common method is the thiolation of myrtenol using thiourea and hydrogen peroxide under acidic conditions. This reaction proceeds through the formation of an intermediate sulfenic acid, which subsequently reacts with the thiol group to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale thiolation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides or acyl chlorides as reagents.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers and other derivatives.
Scientific Research Applications
(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a probe for studying thiol-based redox processes.
Medicine: Explored for its potential use in drug development, particularly in designing thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an additive in polymer formulations
Mechanism of Action
The mechanism of action of (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol involves its thiol group, which can undergo redox reactions and form covalent bonds with various biomolecules. This reactivity allows it to modulate biological pathways, such as enzyme activity and signal transduction. The compound’s molecular targets include thiol-containing enzymes and proteins, where it can act as an inhibitor or activator depending on the context .
Comparison with Similar Compounds
Similar Compounds
Myrtenol: A precursor to (6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanethiol, featuring a hydroxyl group instead of a thiol group.
Myrtenic Acid: A carboxylic acid derivative of myrtenol.
Myrtenyl Acetate: An ester derivative of myrtenol
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity compared to its hydroxyl and carboxyl counterparts. This reactivity makes it valuable in applications requiring thiol-specific interactions, such as redox biology and thiol-based drug design .
Properties
CAS No. |
61758-22-3 |
|---|---|
Molecular Formula |
C10H16S |
Molecular Weight |
168.30 g/mol |
IUPAC Name |
(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methanethiol |
InChI |
InChI=1S/C10H16S/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3 |
InChI Key |
VEISAPSJRVBVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC=C(C1C2)CS)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


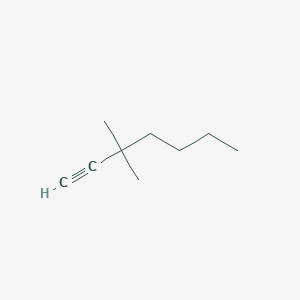
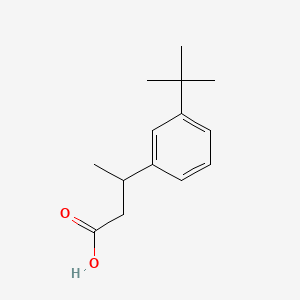
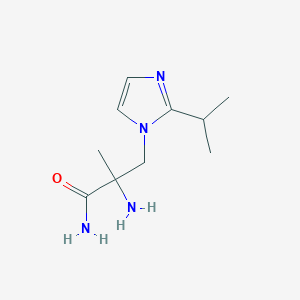
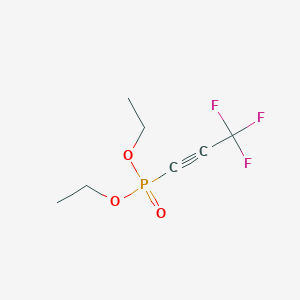
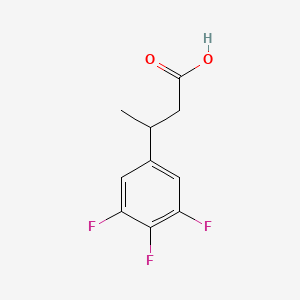
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)
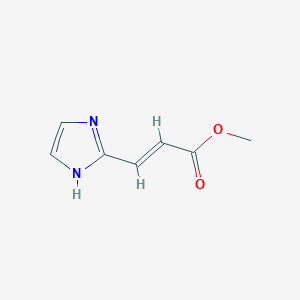
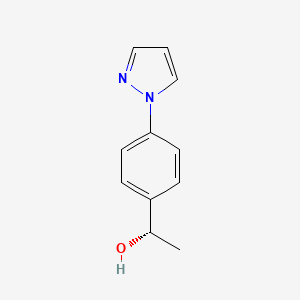
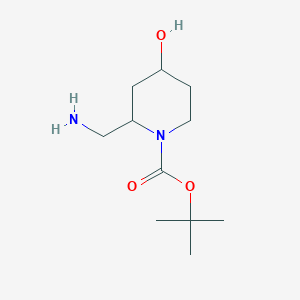
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
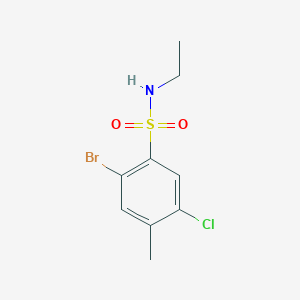
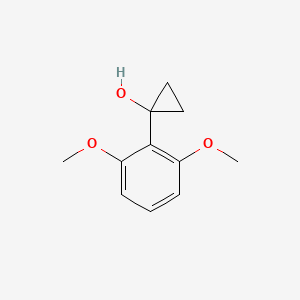
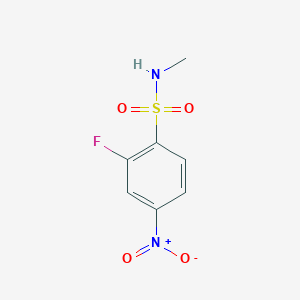
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
